3-(4-Fluorophenyl)cyclobutan-1-amine
Description
3-(4-Fluorophenyl)cyclobutan-1-amine (CAS 1156295-31-6) is a cyclobutane-based amine derivative with a 4-fluorophenyl substituent. Its molecular formula is C10H12FN, with a molecular weight of 165.21 g/mol. The compound is characterized by its SMILES structure NC1CC(C1)C2=CC=C(C=C2)F, indicating a cyclobutane ring with an amino group and a para-fluorinated benzene moiety . It is stored under inert conditions at 2–8°C to maintain stability. Hazard profiles include H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) . This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing morpholine derivatives like aprepitant and fosaprepitant .
Properties
IUPAC Name |
3-(4-fluorophenyl)cyclobutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10H,5-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLMANZBPHTXSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzylamine with cyclobutanone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent like ethanol at a temperature of around 0-5°C to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)cyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)cyclobutan-1-amine involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, focusing on halogen substitutions, stereochemistry, and physicochemical properties:
Key Observations :
Halogen Effects: Fluorine (electronegative, small size) enhances metabolic stability and bioavailability compared to bulkier halogens like chlorine or bromine .
Stereochemistry :
- The cis and trans isomers of this compound exhibit distinct physicochemical behaviors. For example, the trans isomer may have higher thermal stability due to reduced steric hindrance .
Salt Forms :
- Hydrochloride salts (e.g., 3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride) improve solubility in aqueous media, facilitating formulation in drug development .
Hazard Profiles :
- While the parent compound has well-documented hazards (e.g., H302), data for analogs like the chloro- and bromo-derivatives remain scarce, necessitating caution in handling .
Biological Activity
3-(4-Fluorophenyl)cyclobutan-1-amine is a chemical compound with significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a cyclobutane ring substituted with a 4-fluorophenyl group, which influences its pharmacological properties.
- Molecular Formula: C10H12FN
- Molecular Weight: 167.21 g/mol
- IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorophenylacetonitrile with cyclobutanone in the presence of reducing agents. Common solvents used include ethanol and methanol, and the reactions are often conducted under reflux conditions to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The presence of the fluorine atom enhances its lipophilicity and stability, potentially increasing its binding affinity to biological targets.
Pharmacological Studies
Research has indicated that compounds with similar structures exhibit various pharmacological effects, including:
- Antidepressant Activity: Some derivatives have shown potential as serotonin reuptake inhibitors, suggesting a role in mood regulation.
- Antitumor Activity: Preliminary studies indicate cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties.
Case Studies
-
Antidepressant Properties:
- A study evaluated the serotonin uptake inhibition of fluorinated analogs, revealing that the presence of fluorine significantly increased potency compared to non-fluorinated counterparts. This suggests that this compound may also possess similar properties.
-
Anticancer Activity:
- In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity against human cancer cell lines, indicating potential as an anticancer agent. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Comparative Analysis
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Cyclobutane derivative | Potential antidepressant and anticancer |
| 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine | Cyclobutane derivative | Antidepressant activity |
| 3-(4-Chlorophenyl)cyclobutan-1-amine | Cyclobutane derivative | Moderate cytotoxicity |
Research Findings
Recent publications have highlighted the importance of substituent effects on the biological activity of cyclobutane derivatives. For example, the introduction of halogens such as fluorine and chlorine has been shown to enhance interactions with biological targets, leading to improved pharmacological profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
